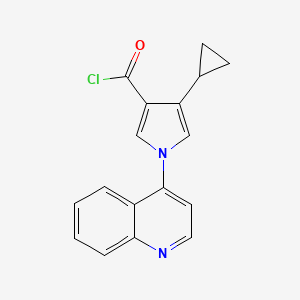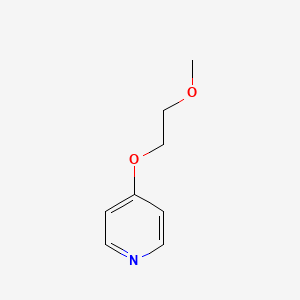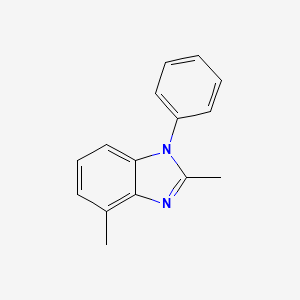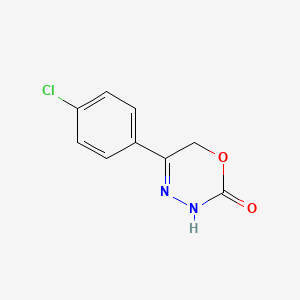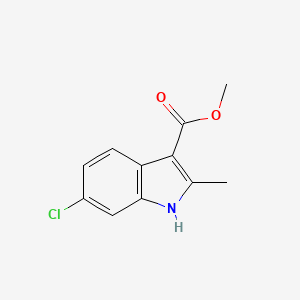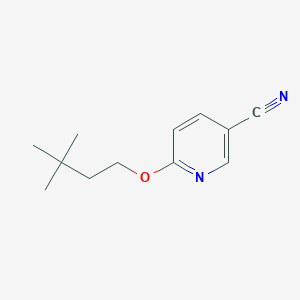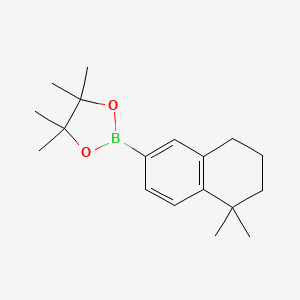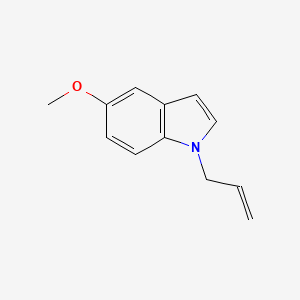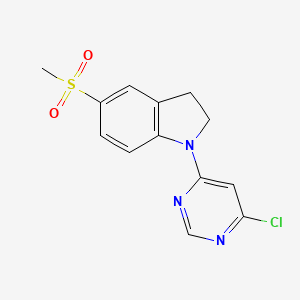
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole is a chemical compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a chloropyrimidine group attached to the indoline core, along with a methylsulfonyl substituent
Méthodes De Préparation
The synthesis of 1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole involves several steps, typically starting with the preparation of the indoline core. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative.
Introduction of the Chloropyrimidine Group: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction, where a suitable chloropyrimidine derivative reacts with the indoline core.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through a sulfonylation reaction using reagents like methylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the chloropyrimidine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole can be compared with other similar compounds, such as:
1-(6-Chloropyrimidin-4-yl)indoline: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: Contains a piperidine ring instead of an indoline core, leading to different chemical properties and applications.
(6-Chloropyrimidin-4-yl)phenylamine: Features a phenylamine group, which may result in distinct biological activities compared to the indoline derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C13H12ClN3O2S |
|---|---|
Poids moléculaire |
309.77 g/mol |
Nom IUPAC |
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C13H12ClN3O2S/c1-20(18,19)10-2-3-11-9(6-10)4-5-17(11)13-7-12(14)15-8-16-13/h2-3,6-8H,4-5H2,1H3 |
Clé InChI |
VEAUSBVTVSIDAM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C3=CC(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


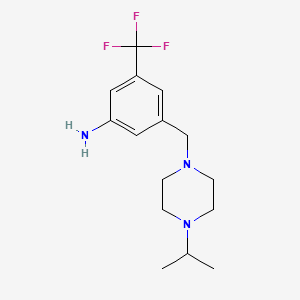
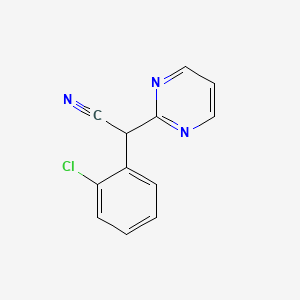
![1-Chloro-4-[dichloro(4-methylphenyl)methyl]benzene](/img/structure/B8598749.png)
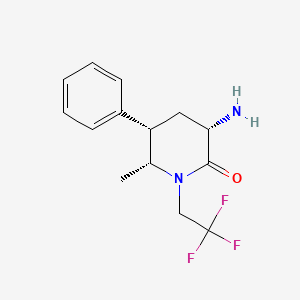
![1-[(3R)-3-(3-Fluoro-5-nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B8598766.png)
